molecular formula C11H21ClO B3422596 2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane CAS No. 26127-08-2

2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane

Cat. No. B3422596
CAS RN: 26127-08-2
M. Wt: 204.73 g/mol
InChI Key: XOPLTFUYFXWFGB-OUAUKWLOSA-N
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Description

2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane, also known as CMIC, is a cyclohexane derivative that has gained significant attention in scientific research due to its unique properties. CMIC is a colorless liquid that is soluble in organic solvents and has a boiling point of 155-157°C.

Mechanism Of Action

The mechanism of action of 2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane is not fully understood, but it is believed to act as a nucleophilic reagent in various chemical reactions. It can also act as a chiral auxiliary in asymmetric catalysis, where it can control the stereochemistry of the reaction products.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. It has also been found to be non-mutagenic in bacterial and mammalian cell assays.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane in lab experiments is its high purity and stability, which makes it a reliable starting material for various chemical reactions. However, its low solubility in water and high boiling point can make it difficult to handle in certain reactions. Additionally, its high cost and limited availability can make it challenging to use in large-scale experiments.

Future Directions

There are several future directions for the research on 2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane. One potential area of research is the development of new synthetic methods for 2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane that are more efficient and cost-effective. Another area of research is the exploration of its potential as a chiral auxiliary in asymmetric catalysis, where it can be used to control the stereochemistry of various reactions. Additionally, the biological activity of 2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane and its derivatives can be further explored to identify potential therapeutic applications.

Scientific Research Applications

2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane has been extensively studied for its potential use in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has been used as a starting material for the synthesis of chiral cyclohexene derivatives, which have shown promising biological activity against cancer cells. 2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane has also been used in the synthesis of novel chiral ligands for asymmetric catalysis, which have shown high enantioselectivity in various reactions.

properties

IUPAC Name

2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPLTFUYFXWFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCCl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Chloromethyl menthyl ether

CAS RN

103128-76-3, 144177-48-0
Record name (+)-Chloromethyl menthyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-Chloromethyl isomenthyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3.0 g (0.1 mole) of paraformaldehyde were stirred at 0°-5° C. with 15.6 g (0.1 mole) of (+) Menthol in 1,1,2-trichloroethane and HCl gas was passed for 2 hours. The product was further diluted to 1M concentration.
Quantity
3 g
Type
reactant
Reaction Step One
Name
(+) Menthol
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane
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2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane
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2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane
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2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane
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2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane
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2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane

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